molecular formula C14H15N3O B2949826 N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305475-17-4

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide

Cat. No. B2949826
CAS RN: 2305475-17-4
M. Wt: 241.294
InChI Key: DLRSEWTWURTSEJ-UHFFFAOYSA-N
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Description

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide, also known as PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PEPA is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. In

Scientific Research Applications

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide has been studied extensively for its potential applications in neuroscience research. As a selective AMPA receptor agonist, N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide can be used to modulate synaptic plasticity and enhance learning and memory in animal models. Additionally, N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron and subsequent depolarization. This process enhances synaptic transmission and can lead to long-term potentiation, a phenomenon that is associated with learning and memory formation.
Biochemical and Physiological Effects
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide can also have excitotoxic effects at high concentrations, leading to neuronal damage and cell death.

Advantages and Limitations for Lab Experiments

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide is a useful tool for studying the role of AMPA receptors in synaptic plasticity and memory formation. Its selectivity for AMPA receptors allows for more precise modulation of synaptic transmission compared to non-selective glutamate receptor agonists. However, N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide's excitotoxic effects at high concentrations can limit its use in certain experimental conditions.

Future Directions

There are many potential future directions for research involving N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide. One area of interest is the development of more selective AMPA receptor agonists that can modulate synaptic plasticity without causing excitotoxicity. Additionally, researchers may explore the use of N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide and other AMPA receptor agonists in the treatment of neurodegenerative diseases. Finally, further investigation into the molecular mechanisms underlying N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide's effects on synaptic plasticity and memory formation may reveal new targets for drug development.

Synthesis Methods

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis, the Suzuki coupling reaction, and the Heck reaction. One commonly used method involves the reaction of 3-bromo-1-phenylethylamine with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then treated with hydrazine to yield N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide.

properties

IUPAC Name

N-[1-(1-phenylethyl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)15-13-9-10-17(16-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRSEWTWURTSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC(=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide

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